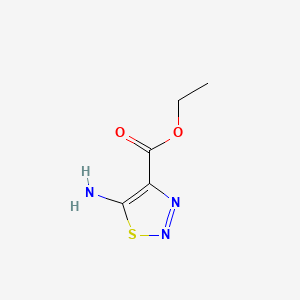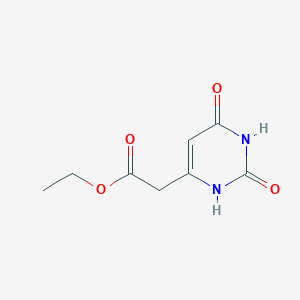
2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly known as 2-FMA, is a synthetic stimulant drug of the phenethylamine and amphetamine class. It is a derivative of the substituted amphetamine family, which includes substances such as 4-FMA and 3-FMA. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
科学的研究の応用
2-FMA has been studied for its potential applications in scientific research. It has been shown to have similar effects to amphetamine-like stimulants, and has been used in experiments to study the effects of psychostimulants on behavior. It has also been used to study the effects of psychostimulants on the cardiovascular system, as well as to study the effects of psychostimulants on the central nervous system.
作用機序
2-FMA acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporter proteins of these neurotransmitters, preventing them from being reabsorbed into the presynaptic neuron. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their activity in the postsynaptic neuron.
Biochemical and Physiological Effects
2-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve memory and cognitive performance. It has also been shown to increase heart rate and blood pressure, as well as to increase respiration rate. Additionally, it has been shown to increase the release of endorphins, which can lead to feelings of euphoria and increased energy.
実験室実験の利点と制限
2-FMA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, it has a relatively long half-life, which makes it useful for experiments that require longer durations. However, it is important to note that 2-FMA can be toxic in high doses, so it is important to use caution when working with it in the lab.
将来の方向性
There are several potential future directions for the use of 2-FMA in scientific research. One potential direction is to further study the effects of 2-FMA on behavior and cognition. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-FMA, as well as its potential therapeutic applications. Additionally, further research could be done to better understand the mechanisms of action of 2-FMA and its potential interactions with other drugs. Finally, further research could be done to explore the potential uses of 2-FMA in the treatment of various diseases and disorders.
合成法
2-FMA is synthesized through a multistep reaction process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzyl bromide in the presence of sodium bicarbonate and acetic acid. This reaction yields 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine as the main product. The second step involves the reaction of 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine with hydrochloric acid and sodium nitrite, which yields 2-FMA as the final product.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZJDVIRPJSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366348 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
CAS RN |
353779-46-1 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)


![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)

![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)


![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)